molecular formula C11H8FLiN2O2 B2977537 Lithium 1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197062-19-2

Lithium 1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate

Cat. No.: B2977537
CAS No.: 2197062-19-2
M. Wt: 226.14
InChI Key: FLDMSBTZFFHXTI-UHFFFAOYSA-M
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Description

Lithium 1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate is an organolithium compound known for its unique chemical structure and properties. This compound features a benzo[d]imidazole core substituted with a cyclopropyl group at the 1-position and a fluorine atom at the 7-position, with a lithium carboxylate group at the 2-position. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate typically involves the following steps:

    Formation of the Benzo[d]imidazole Core: The benzo[d]imidazole core can be synthesized through a condensation reaction between o-phenylenediamine and a suitable carboxylic acid derivative.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Fluorination: The fluorine atom is typically introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).

    Lithiation and Carboxylation: The final step involves lithiation of the benzo[d]imidazole core followed by carboxylation to introduce the lithium carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving the benzo[d]imidazole core.

    Reduction: Reduction reactions can target the cyclopropyl group or the benzo[d]imidazole core.

    Substitution: The fluorine atom and the cyclopropyl group can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Oxidized derivatives of the benzo[d]imidazole core.

    Reduction: Reduced forms of the cyclopropyl group or the benzo[d]imidazole core.

    Substitution: Substituted derivatives where the fluorine or cyclopropyl group is replaced by other functional groups.

Scientific Research Applications

Chemistry

In chemistry, Lithium 1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a valuable tool in drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the benzo[d]imidazole core, cyclopropyl group, and fluorine atom can influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its reactivity and stability make it suitable for use in high-performance applications.

Mechanism of Action

The mechanism of action of Lithium 1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate involves its interaction with specific molecular targets. The benzo[d]imidazole core can interact with enzymes and receptors, while the cyclopropyl group and fluorine atom can enhance binding affinity and selectivity. The lithium carboxylate group can influence the compound’s solubility and stability, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Lithium 7-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate
  • Lithium 5-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate

Uniqueness

Lithium 1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic effects. This can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

lithium;1-cyclopropyl-7-fluorobenzimidazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2.Li/c12-7-2-1-3-8-9(7)14(6-4-5-6)10(13-8)11(15)16;/h1-3,6H,4-5H2,(H,15,16);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDMSBTZFFHXTI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1CC1N2C3=C(C=CC=C3F)N=C2C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FLiN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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